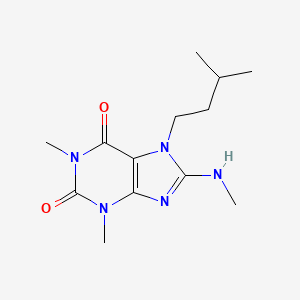
1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of purine derivatives often involves nucleophilic substitution reactions, as demonstrated by Khaliullin et al. (2020), where 8-bromo-substituted purine diones reacted with trisamine in dimethylformamide (DMF) to yield unexpected 8-dimethylamino-substituted products. This process highlights the complex reactivity of purine compounds under specific conditions (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including "1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione," is characterized by the presence of nitrogen atoms within the purine ring, contributing to its base properties and reactivity. The substitution patterns on the purine ring significantly affect the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Purine compounds undergo various chemical reactions, including alkylation and nucleophilic substitution. The unique reactivity of the purine nucleus, especially at positions 6, 8, and possibly N-7, underlines the synthetic versatility of these molecules for generating a wide array of derivatives with differing chemical properties (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications in various scientific fields. These properties are influenced by the molecular structure and the nature of substituents on the purine ring. Detailed quantitative analysis of intermolecular interactions, as explored by Shukla et al. (2020), can provide insights into the physical characteristics of these compounds (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Mechanism of Action
Target of Action
The primary target of Oprea1_237938, also known as CCG-292533, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
Oprea1_237938 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It blocks the Serum Response Element (SRE)-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The compound affects the Rho/SRF pathway , which is involved in the regulation of many cellular processes, including cell growth, proliferation, differentiation, and apoptosis . By inhibiting this pathway, Oprea1_237938 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .
Result of Action
Oprea1_237938 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-8(2)6-7-18-9-10(15-12(18)14-3)16(4)13(20)17(5)11(9)19/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWCRWDUKYYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

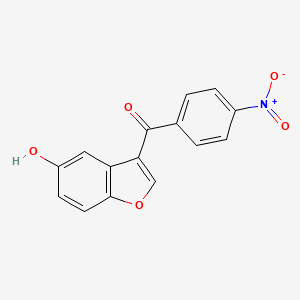
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
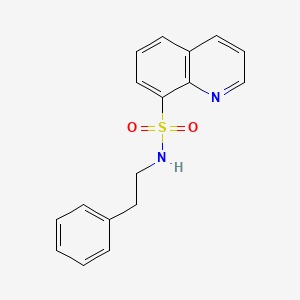
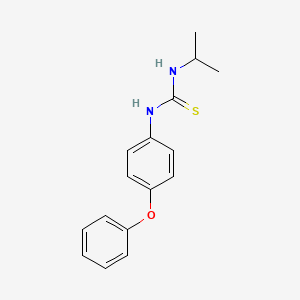
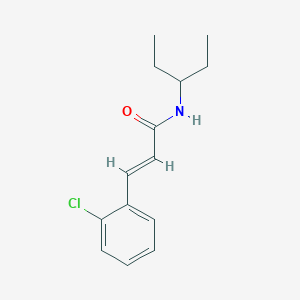
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
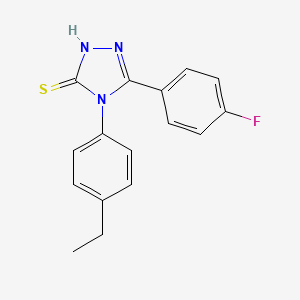
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)